molecular formula C18H20N4O3 B7717081 4-((7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-4-oxobutanoic acid

4-((7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-4-oxobutanoic acid

Cat. No. B7717081
M. Wt: 340.4 g/mol
InChI Key: DGURGTYKBWGVHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-4-oxobutanoic acid is a chemical compound that has been extensively studied for its potential applications in scientific research. Also known as MPQOA, it is a derivative of pyrazoloquinoline and has been found to have a variety of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of MPQOA is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been found to inhibit the activity of certain kinases, such as protein kinase B (Akt), which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
MPQOA has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been found to have anti-inflammatory effects, reducing the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, it has been found to have neuroprotective effects, reducing the damage caused by oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using MPQOA in lab experiments is its ability to selectively inhibit certain enzymes and signaling pathways. This allows researchers to study the specific effects of these pathways without interfering with other cellular processes. However, one limitation is that MPQOA can be difficult to synthesize and purify, which can limit its availability for research studies.

Future Directions

There are several future directions for research on MPQOA. One area of interest is its potential use as a fluorescent probe for imaging studies. Researchers are also interested in exploring its potential use in the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanisms of action of MPQOA and its potential side effects.

Synthesis Methods

The synthesis method of MPQOA involves a series of chemical reactions. The starting material is 7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinoline, which is reacted with chloroacetic acid to form 7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetic acid. This intermediate is then reacted with thionyl chloride to form the corresponding acid chloride, which is then reacted with 4-aminobutanoyl chloride to form MPQOA.

Scientific Research Applications

MPQOA has been studied extensively for its potential applications in scientific research. It has been found to have a variety of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects. It has also been studied for its potential use as a fluorescent probe for imaging studies.

properties

IUPAC Name

4-[(7-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)amino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3/c1-3-8-22-18-13(10-12-5-4-11(2)9-14(12)19-18)17(21-22)20-15(23)6-7-16(24)25/h4-5,9-10H,3,6-8H2,1-2H3,(H,24,25)(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGURGTYKBWGVHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C3C=CC(=CC3=N2)C)C(=N1)NC(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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